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Compound of Interest

8-Bromo-2,3-dihydro-1,5-
Compound Name:

benzothiazepin-4(5H)-one
CAS No.: 110766-85-3

Cat. No.: B13163055

Get Quote

Executive Summary

This technical guide details the chemical synthesis, pharmacological mechanism, and
structure-activity relationships (SAR) of 8-bromo-1,5-benzothiazepines. These compounds
represent a potent subclass of L-type calcium channel blockers (CCBs), functioning as
bioisosteres to the clinically established clentiazem (8-chloro) and diltiazem (unsubstituted).

The 8-bromo substitution on the fused benzene ring significantly modulates the lipophilicity and
electronic distribution of the benzothiazepine scaffold, often resulting in enhanced binding
affinity and slower dissociation kinetics compared to the parent diltiazem molecule. This guide
provides a reproducible synthetic workflow and a standardized protocol for biological
evaluation.

Chemical Architecture & SAR Analysis
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The pharmacophore of 1,5-benzothiazepines is defined by a seven-membered thiazepine ring
fused to a benzene ring. The numbering convention assigns the sulfur atom to position 1 and
the nitrogen to position 5.

Structural Homology

 Diltiazem: Unsubstituted at position 8 (H).
o Clentiazem: Chlorinated at position 8 (CI).

» 8-Bromo Analog: Brominated at position 8 (Br).[1][2]

Structure-Activity Relationship (SAR)

The 8-position (para to the sulfur atom in the fused ring system) is a critical determinant of
potency.

» Electronic Effect: The electron-withdrawing nature of the bromine atom (-1 effect) reduces the
electron density on the aromatic ring, potentially influencing the conformation of the
thiazepine ring (pucker) and the orientation of the C2-phenyl group.

 Lipophilicity: Bromine is more lipophilic than chlorine or hydrogen. This increases the
partition coefficient (LogP), facilitating membrane penetration and access to the
transmembrane binding site on the

subunit of the calcium channel.

o Potency: Historical SAR data indicates that 8-halogenated derivatives (Cl, Br) exhibit 3-5
fold higher potency than diltiazem in inhibiting K

-induced contractions in vascular smooth muscle.

Experimental Synthesis Protocol

Objective: Synthesis of cis-8-bromo-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-
methoxyphenyl)-1,5-benzothiazepin-4(5H)-one.

Precursor Preparation: 2-Amino-5-bromobenzenethiol
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The critical starting material is 2-amino-5-bromobenzenethiol. It must be synthesized with high
regiochemical purity to ensure the bromine ends up at the 8-position of the final
benzothiazepine.

o Starting Material: 6-Bromo-2-benzothiazolinone.
e Reagents: 50% NaOH, Reflux.

e Mechanism: Hydrolytic cleavage of the thiazole ring yields the free thiolate and amine.

Core Synthesis Workflow

The synthesis follows a convergent route involving the condensation of the aminothiophenol
with a glycidic ester.

Step 1: Ring Opening & Coupling
e Reactants: 2-Amino-5-bromobenzenethiol + Methyl 3-(4-methoxyphenyl)glycidate.
o Conditions: Heated in toluene/xylene at 100°C for 4-6 hours.

» Observation: Nucleophilic attack of the thiol group on the epoxide ring (C3 position), followed
by ring opening.

Step 2: Cyclization (Lactamization)
e Catalyst: p-Toluenesulfonic acid (p-TSA) or thermal cyclization.

e Process: Intramolecular amide bond formation between the amino group and the ester
carbonyl.

e Product:cis-8-bromo-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-
one.

Step 3: N-Alkylation

» Reagents: 2-(Dimethylamino)ethyl chloride hydrochloride, K
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CcO
, Acetone/DMF.

e Conditions: Reflux for 12-18 hours.

o Target: Alkylation of the lactam nitrogen (N5).
Step 4: O-Acetylation

o Reagents: Acetic anhydride, Pyridine.

» Conditions: Stir at room temperature for 4 hours.

e Final Product: 8-Bromo-diltiazem analog.

Visualization of Synthesis Pathway

Hydrolysis
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Caption: Step-by-step synthetic route from precursor hydrolysis to the final 8-bromo
benzothiazepine derivative.

Pharmacological Evaluation

To validate the calcium channel blocking activity, the compound must be tested against
standard protocols using isolated tissue preparations dependent on L-type Ca

channels for contraction.

Mechanism of Action
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The 8-bromo derivative acts as a frequency-dependent antagonist. It binds to the
benzothiazepine site on the

subunit of the L-type calcium channel (Cav1.2).

o State Dependence: Binds preferentially to the open or inactivated state of the channel, rather
than the resting state.

« Allosteric Modulation: Binding inhibits the recovery of the channel to the resting state,
effectively reducing the frequency of channel opening during depolarization.

In Vitro Assay Protocol: Guinea Pig lleum

This assay measures the inhibition of K

-induced contractions, which are mediated solely by voltage-gated calcium channels (unlike
agonist-induced contractions which may involve receptor-operated channels).

Protocol Steps:

Tissue Isolation: Sacrifice guinea pig; isolate 2-cm segments of the ileum.

e Mounting: Suspend segments in an organ bath containing Tyrode’s solution at 37°C, aerated
with 95% O

/5% CO

o Equilibration: Apply 1g resting tension; equilibrate for 60 mins.

e Control Contraction: Induce contraction with K

(60 mM) (depolarizing agent). Wash out and repeat until stable.

e Drug Incubation: Incubate tissue with the test compound (8-bromo derivative) for 20 minutes.

e Challenge: Re-introduce K

(60 mM) and measure the reduction in contractile force.
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e Analysis: Construct a cumulative concentration-response curve (CRC) to determine the IC

Assay Workflow Diagram
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Caption: Workflow for the in vitro evaluation of calcium channel blocking activity using K+-

depolarized smooth muscle.

Comparative Data Summary

The following table summarizes the expected pharmacological profile based on established

SAR for 8-substituted benzothiazepines.

Relative

Substituent Lipophilicity Onset of
Compound Potency (vs .
(Pos 8) . (LogP) Action
Diltiazem)
Diltiazem -H 1.0 (Reference) 2.7 Fast
Clentiazem -Cl 3.0-5.0x 3.4 Intermediate
8-Bromo Analog -Br 4.0 - 6.0x 3.6 Slow / Sustained

Interpretation: The 8-bromo derivative is expected to exhibit higher potency and a longer

duration of action due to increased lipophilic interaction within the channel pore and slower

washout rates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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